rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate
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Overview
Description
rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate is a chemical compound with a unique structure that includes a cyclopropane ring and a pyrazole moiety
Preparation Methods
The synthesis of rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a pyrazoline.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides.
Scientific Research Applications
rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and pyrazole moiety can interact with active sites of enzymes, inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate can be compared with similar compounds such as:
rel-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: This compound lacks the ethyl ester group, which can affect its reactivity and applications.
rel-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropylmethanamine:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
ethyl (1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-4-8(9)7-5-11-12(2)6-7/h5-6,8-9H,3-4H2,1-2H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBZTVHGFESSW-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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